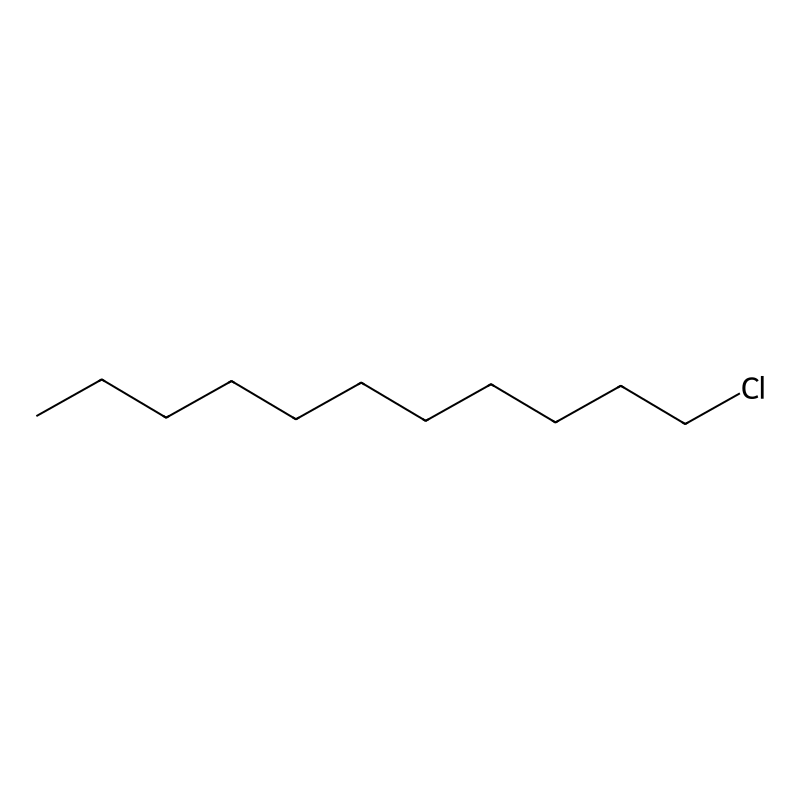

1-Chloroundecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: As a chlorinated alkane, 1-Chloroundecane could serve as a starting material for various organic syntheses. The chlorine atom can be readily substituted through nucleophilic substitution reactions, allowing the creation of diverse functionalized molecules. Source: Organic Chemistry by John McMurry (8th Edition):

- Solvent Studies: The long alkyl chain and chlorine functionality give 1-Chloroundecane some amphiphilic character, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) properties. This makes it a potential candidate for studies on solvent behavior, particularly in the development of new extraction or separation techniques.

- Material Science: The hydrophobic nature of 1-Chloroundecane could be useful in material science applications. For instance, it might be investigated for use in creating water-repellent coatings or modifying the surface properties of polymers.

1-Chloroundecane is an organic compound with the molecular formula C₁₁H₂₃Cl. It is classified as a chlorinated alkane, specifically a linear alkyl halide. The compound features a chlorine atom attached to the first carbon of an undecane chain, which consists of eleven carbon atoms. This structure confers unique properties, making it useful in various chemical applications.

1-Chloroundecane is a colorless to pale yellow liquid at room temperature, with a characteristic odor. Its boiling point is approximately 220 °C, and it has a density of about 0.86 g/cm³. The compound is relatively insoluble in water but soluble in organic solvents such as ethanol and ether .

- Skin and eye irritant: Contact with the liquid can irritate skin and eyes.

- Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues.

- Potential aquatic toxicity: Chlorinated alkanes can be harmful to aquatic life.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.

- Elimination Reactions: Under certain conditions, 1-chloroundecane can undergo elimination reactions to form alkenes. This occurs when a base abstracts a hydrogen atom adjacent to the carbon bearing the chlorine atom.

- Free Radical Reactions: The compound can participate in free radical halogenation reactions, where it can react with other halogens under UV light or heat to form polyhalogenated derivatives .

1-Chloroundecane can be synthesized through several methods:

- Chlorination of Undecane: The most common method involves the chlorination of undecane using chlorine gas or sodium hypochlorite under controlled conditions. This reaction typically requires UV light or heat to initiate.

- Electrophilic Addition: Another approach involves the electrophilic addition of chlorine to undecene derivatives, although this method is less common.

- Grignard Reaction: A more complex synthesis could involve the formation of a Grignard reagent followed by reaction with a chlorinating agent .

1-Chloroundecane has various applications in both industrial and laboratory settings:

- Solvent: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of organic compounds.

- Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals.

- Disinfectant: Its antimicrobial properties make it suitable for use as a disinfectant in certain formulations .

Interaction studies involving 1-chloroundecane primarily focus on its reactivity with biological systems and other chemical agents:

- Reactivity with Nucleophiles: Studies have shown that 1-chloroundecane reacts readily with nucleophiles such as amines and alcohols, forming corresponding substitution products.

- Membrane Interaction: Research indicates that chlorinated alkanes may disrupt lipid bilayers in cell membranes, affecting cellular integrity and function.

- Toxicological Studies: Limited toxicological studies suggest potential cytotoxic effects on human cell lines, warranting further investigation into its safety profile .

1-Chloroundecane shares structural similarities with several other chlorinated alkanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chlorodecane | C₁₀H₂₁Cl | Shorter carbon chain; lower boiling point |

| 1-Chlorododecane | C₁₂H₂₅Cl | Longer carbon chain; higher boiling point |

| 1-Bromoundecane | C₁₁H₂₃Br | Contains bromine instead of chlorine |

| 1-Iodoundecane | C₁₁H₂₃I | Contains iodine; typically more reactive |

Uniqueness of 1-Chloroundecane

1-Chloroundecane is unique due to its specific chain length and the position of the chlorine atom, which influence its physical and chemical properties compared to similar compounds. Its balance between hydrophobicity and reactivity makes it particularly useful in organic synthesis and industrial applications .

Nucleophilic Substitution of 1-Undecanol

The nucleophilic substitution of 1-undecanol represents the most direct and widely employed synthetic approach for the preparation of 1-chloroundecane [1]. This methodology involves the replacement of the hydroxyl group in 1-undecanol with a chlorine atom through various nucleophilic substitution mechanisms [2]. The reaction proceeds through either an SN2 mechanism with inversion of stereochemistry or an SNi mechanism with retention of configuration, depending on the specific reaction conditions employed [1].

The most commonly utilized reagent system for this transformation involves the treatment of 1-undecanol with hydrogen chloride in the presence of zinc chloride catalyst [3]. This reaction typically occurs at temperatures ranging from 70 to 80 degrees Celsius over a period of 3 to 4 hours, yielding 65 to 75 percent of the desired product [3]. The mechanism involves initial protonation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by the chloride ion [3]. The zinc chloride catalyst serves to enhance the electrophilicity of the carbon center and facilitate the departure of the water molecule [4].

An alternative approach utilizes thionyl chloride as the chlorinating agent, which offers several advantages including higher yields and cleaner reaction profiles [2]. When 1-undecanol is treated with thionyl chloride alone, the reaction proceeds through an SNi mechanism with retention of stereochemistry [1]. The initial step involves nucleophilic attack by the alcohol oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [2] [5]. Subsequently, the chloride ion, generated through the breakdown of the chlorosulfite, attacks the carbon center from the same face, resulting in retention of configuration [1].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

| Alcohol Substrate | Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Stereochemistry |

|---|---|---|---|---|---|

| 1-Undecanol | HCl/ZnCl₂ | 70-80 | 3-4 | 65-75 | Retention |

| 1-Undecanol | SOCl₂ | 25-40 | 2-3 | 85-95 | Retention (SNi) |

| 1-Undecanol | SOCl₂/Pyridine | 25-40 | 1-2 | 88-95 | Inversion (SN2) |

The addition of pyridine to the thionyl chloride system dramatically alters the reaction mechanism, leading to inversion of stereochemistry through an SN2 pathway [1] [5]. Pyridine acts as a nucleophile, attacking the chlorosulfite intermediate and displacing the chloride ion [5]. This prevents the SNi mechanism from operating and forces the reaction to proceed through a classical SN2 mechanism with backside attack by the chloride ion [1]. The presence of pyridine also serves to neutralize the hydrogen chloride generated during the reaction, preventing unwanted side reactions [5].

Alternative Synthesis Routes

Thionyl Chloride Reactions

Thionyl chloride reactions represent a sophisticated alternative synthesis route for 1-chloroundecane preparation [2]. The mechanism of thionyl chloride with alcohols has been extensively studied and shown to proceed through different pathways depending on reaction conditions [1]. In the absence of pyridine, the reaction follows an internal nucleophilic substitution mechanism termed SNi, which involves the formation of a tight ion pair that undergoes internal return [1].

The chlorosulfite intermediate formed in the initial step undergoes decomposition through two possible pathways [2]. In the SNi mechanism, the sulfur-oxygen bond breaks first, followed by simultaneous formation of the carbon-chlorine bond and departure of sulfur dioxide [1]. This concerted process results in retention of stereochemistry at the carbon center [2]. The reaction typically proceeds at mild temperatures between 25 and 40 degrees Celsius, making it suitable for temperature-sensitive substrates [5].

Industrial applications of thionyl chloride methodology benefit from the gaseous nature of the byproducts, sulfur dioxide and hydrogen chloride, which can be easily removed from the reaction mixture [2]. This eliminates the need for extensive purification procedures and results in cleaner product isolation [6]. The reaction can be conducted under anhydrous conditions to prevent hydrolysis of thionyl chloride, which would lead to the formation of sulfurous acid and reduced yields [2].

Halide Exchange Reactions

Halide exchange reactions provide an indirect but effective route to 1-chloroundecane from other alkyl halides . The most common variant involves the treatment of 1-bromoundecane with sodium chloride in acetone solution [8]. This reaction, known as the Finkelstein reaction, proceeds through an SN2 mechanism and is driven by the differential solubility of the halide salts [8].

The reaction is thermodynamically favorable due to the precipitation of sodium bromide, which is insoluble in acetone, while sodium chloride shows limited solubility [8]. This precipitation drives the equilibrium toward product formation and facilitates product isolation [8]. Typical reaction conditions involve heating the reactants in acetone at temperatures between 25 and 60 degrees Celsius for several hours [8].

The mechanism involves nucleophilic attack by the chloride ion at the carbon center bearing the bromine atom [8]. The reaction proceeds with inversion of stereochemistry, characteristic of SN2 processes [8]. The rate of reaction is influenced by the steric environment around the carbon center, with primary alkyl halides reacting more rapidly than secondary counterparts [8].

Phosphorus Pentachloride Method

Phosphorus pentachloride represents another viable reagent for the conversion of 1-undecanol to 1-chloroundecane [4]. This method involves the direct treatment of the alcohol with solid phosphorus pentachloride at room temperature [4]. The reaction is highly exothermic and produces hydrogen chloride gas, which can be used as a diagnostic test for the presence of hydroxyl groups [4].

The mechanism involves initial coordination of the alcohol oxygen to the phosphorus center, followed by nucleophilic attack by chloride and departure of phosphorus oxychloride [4]. The reaction typically yields 75 to 85 percent of the desired product under optimized conditions [4]. However, side reactions involving the phosphorus oxychloride byproduct can lead to the formation of mixed phosphate esters, requiring careful control of reaction conditions [4].

Table 2: Alternative Synthesis Routes for 1-Chloroundecane

| Method | Starting Material | Reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Halide Exchange | 1-Bromoundecane | NaCl/acetone | 25-60 | 70-80 | High |

| Radical Chlorination | Undecane | Cl₂/UV light | 150-200 | 40-60 | Low |

| Appel Reaction | 1-Undecanol | PPh₃/CCl₄ | 0-25 | 80-90 | High |

| PCl₅ Method | 1-Undecanol | PCl₅ | 0-25 | 75-85 | High |

Purification and Isolation Techniques

Fractional Distillation

Fractional distillation serves as the primary purification method for 1-chloroundecane due to its distinct boiling point characteristics [9]. The compound exhibits a boiling point of approximately 242 degrees Celsius at atmospheric pressure, which allows for effective separation from most common impurities and byproducts [10]. The distillation process relies on the differential volatilities of the components in the crude reaction mixture [9].

The distillation apparatus typically consists of a fractionating column packed with glass beads or structured packing material to enhance vapor-liquid contact [9]. The column operates under a temperature gradient, with the lowest boiling components vaporizing first and the highest boiling components remaining in the distillation flask [9]. For 1-chloroundecane purification, the column is typically operated at a reflux ratio of 3:1 to 5:1 to ensure adequate separation efficiency [11].

Industrial-scale fractional distillation systems employ continuous operation with multiple theoretical plates to achieve high purity products [9]. The process typically achieves purities of 95 to 98 percent for 1-chloroundecane, with the remaining impurities consisting primarily of higher and lower homologs [11]. Energy optimization involves heat integration schemes where the overhead vapor is used to preheat the feed stream [12].

Column Chromatography

Column chromatography provides superior purification capabilities for 1-chloroundecane, particularly for analytical-scale preparations requiring high purity [13]. The technique exploits the differential adsorption of compounds on a stationary phase, typically silica gel or alumina [13]. Alkyl halides, including 1-chloroundecane, exhibit relatively weak interactions with polar adsorbents and typically elute early in the chromatographic sequence [13] [14].

The elution order for column chromatography follows the general pattern: alkyl halides, saturated hydrocarbons, unsaturated hydrocarbons, ethers, esters, ketones, amines, alcohols, phenols, and acids [13] [14]. This predictable elution pattern allows for effective separation of 1-chloroundecane from polar impurities that may be present in the crude reaction mixture [14]. The choice of mobile phase is critical, with hexane or petroleum ether serving as suitable eluents for alkyl halide purification [13].

Flash column chromatography represents an accelerated variant that employs elevated pressure to reduce separation times while maintaining resolution [15]. The technique is particularly valuable for laboratory-scale purifications where speed is essential [15]. Typical conditions involve silica gel as the stationary phase with hexane or hexane-dichloromethane mixtures as the mobile phase [15].

Washing and Drying Procedures

Washing procedures constitute an essential component of 1-chloroundecane purification, particularly for removing acidic impurities generated during synthesis [16]. The organic layer containing the crude product is typically washed sequentially with water, sodium bicarbonate solution, and saturated sodium chloride solution [16]. The water wash removes the majority of inorganic salts and polar impurities [16].

Sodium bicarbonate washing serves to neutralize residual acid impurities that may remain after the initial water wash [16] [17]. The bicarbonate ion reacts with protons to form carbonic acid, which subsequently decomposes to water and carbon dioxide [16]. This neutralization is essential for preventing acid-catalyzed degradation during storage and subsequent manipulations [16]. The formation of carbon dioxide bubbles serves as a visual indicator of the neutralization process [16].

Drying of the organic solution typically employs anhydrous magnesium sulfate due to its high water-binding capacity and chemical inertness toward organic halides [18] [19]. Magnesium sulfate binds up to seven molecules of water per formula unit, effectively removing trace water from the organic phase [18]. The drying process is considered complete when the magnesium sulfate powder flows freely in the solution, resembling the appearance of a snow globe [18].

Table 3: Purification Methods for 1-Chloroundecane

| Method | Principle | Efficiency (%) | Scale | Purity Achieved | Cost |

|---|---|---|---|---|---|

| Fractional Distillation | Boiling Point Difference | 90-95 | Industrial/Lab | 95-98% | Low |

| Column Chromatography | Polarity Separation | 95-99 | Lab | 98-99.5% | Medium |

| Washing Protocol | Acid-Base Extraction | 85-90 | Lab | 90-95% | Low |

| Recrystallization | Solubility Difference | 85-95 | Lab | 95-99% | Medium |

Industrial-Scale Production Protocols

Batch Processing Systems

Industrial batch processing for 1-chloroundecane production typically employs jacketed glass-lined reactors equipped with efficient agitation and temperature control systems [20]. The batch process begins with the charging of 1-undecanol and thionyl chloride in stoichiometric ratios, typically maintaining a slight excess of thionyl chloride to ensure complete conversion [21]. Reactor temperatures are maintained between 60 and 80 degrees Celsius to optimize reaction kinetics while minimizing side reactions [12].

The reaction mixture is continuously agitated to ensure homogeneous mixing and efficient heat transfer [21]. Residence times typically range from 2 to 4 hours, depending on the specific catalyst system employed [20]. The progress of the reaction is monitored through periodic sampling and gas chromatographic analysis to determine conversion levels [22]. Upon completion, the reaction mixture is cooled and transferred to distillation equipment for product recovery [21].

Batch processing advantages include operational flexibility and the ability to handle varying feed compositions [20]. However, the method suffers from relatively high energy consumption due to heating and cooling cycles [12]. Product quality consistency can be challenging due to variations in reaction conditions between batches [21]. Typical conversion rates for batch processes range from 85 to 90 percent [20].

Continuous Processing Technology

Continuous processing represents the preferred industrial approach for large-scale 1-chloroundecane production due to superior energy efficiency and product consistency [21] [12]. Continuous reactors operate under steady-state conditions with continuous feed and product streams [23]. The reactor design typically employs tubular or continuous stirred tank reactor configurations depending on the specific process requirements [21].

Feed streams of 1-undecanol and thionyl chloride are continuously introduced at controlled flow rates to maintain optimal stoichiometric ratios [12]. Reactor temperatures are maintained between 70 and 90 degrees Celsius with residence times of 30 to 60 minutes [21]. The continuous nature of the process allows for excellent temperature control and minimal thermal cycling [12].

Product separation employs continuous distillation columns with multiple theoretical plates to achieve high purity specifications [12]. Heat integration schemes recover thermal energy from the reaction exotherm to reduce overall energy consumption [12]. Conversion rates for continuous processes typically range from 92 to 96 percent, representing a significant improvement over batch operations [21].

Flow Reactor Technology

Flow reactor technology represents the most advanced approach for 1-chloroundecane synthesis, offering superior process control and safety characteristics [23]. Microreactor systems provide exceptional heat and mass transfer rates due to high surface-area-to-volume ratios [23]. The small channel dimensions ensure uniform temperature distribution and eliminate hot spot formation [23].

Flow reactors operate at elevated pressures between 2 and 3 atmospheres to suppress vapor formation and maintain liquid-phase operation [23]. Residence times are significantly reduced to 10 to 20 minutes due to enhanced mixing and heat transfer [23]. The precise control of reaction conditions enables conversion rates of 95 to 98 percent with minimal byproduct formation [23].

Safety advantages of flow reactor technology include reduced inventory of hazardous materials and inherent containment of reactive species [23]. The continuous nature of the process eliminates batch-to-batch variations and ensures consistent product quality [23]. Energy consumption is minimized through efficient heat recovery and the elimination of heating and cooling cycles [23].

Table 4: Industrial-Scale Production Parameters

| Parameter | Batch Process | Continuous Process | Flow Reactor |

|---|---|---|---|

| Reactor Temperature | 60-80°C | 70-90°C | 80-100°C |

| Pressure | Atmospheric | 1.5-2.0 atm | 2-3 atm |

| Residence Time | 2-4 hours | 30-60 min | 10-20 min |

| Feed Ratio (Alcohol:SOCl₂) | 1:1.2 | 1:1.1 | 1:1.05 |

| Conversion Rate | 85-90% | 92-96% | 95-98% |

| Energy Consumption | Medium | Low | Very Low |

Thermodynamic Properties (Boiling Point, Density, Vapor Pressure)

The thermodynamic properties of 1-chloroundecane have been characterized through both experimental measurements and theoretical calculations. The compound exhibits typical behavior for long-chain alkyl halides, with properties significantly influenced by the presence of the chlorine atom at the terminal position [1] [2].

Boiling Point and Phase Transitions

1-Chloroundecane demonstrates a boiling point of 488.51 K (215.36°C) under standard atmospheric pressure, as determined through Joback group contribution methods [2]. This elevated boiling point reflects the increased molecular weight (192.76 g/mol) and enhanced van der Waals interactions compared to the parent hydrocarbon undecane. The melting point occurs at 243.65 K (-29.5°C), indicating that the compound exists as a liquid under standard ambient conditions [2].

The critical properties of 1-chloroundecane show a critical temperature of 656.16 K and critical pressure of 1872.41 kPa [2]. These values place the compound well within the regime where it can exist in both liquid and vapor phases under moderate conditions, making it suitable for various industrial applications requiring controlled volatility.

Density Characteristics

The liquid density of 1-chloroundecane at 20°C is reported as 0.865 g/mL [3], which is significantly higher than that of the corresponding hydrocarbon undecane due to the presence of the chlorine atom. The critical density can be calculated as approximately 1.427 kg/m³ based on the critical volume of 0.701 m³/kmol [2]. This density profile indicates that 1-chloroundecane will form a separate phase when mixed with water, settling to the bottom due to its higher density relative to water.

Vapor Pressure Behavior

The vapor pressure of 1-chloroundecane follows the Antoine equation relationship:

ln(Pvp) = 15.5784 - 4747.81/(T - 85.29) [2]

This equation is valid over the temperature range of 395.79 K to 547.73 K. At 395.79 K, the vapor pressure is 1.33 kPa, increasing to 11.38 kPa at 446.44 K and 57.33 kPa at 497.08 K [2]. The relatively low vapor pressure at ambient temperatures indicates moderate volatility, making the compound suitable for applications where controlled evaporation is desired.

| Temperature (K) | Vapor Pressure (kPa) | Corresponding °C |

|---|---|---|

| 395.79 | 1.33 | 122.6 |

| 446.44 | 11.38 | 173.3 |

| 497.08 | 57.33 | 223.9 |

Enthalpy of Vaporization

The enthalpy of vaporization for 1-chloroundecane ranges from 65.90 to 70.20 kJ/mol, with NIST data supporting values within this range [2]. This relatively high enthalpy of vaporization is consistent with the presence of dipole-dipole interactions arising from the carbon-chlorine bond polarization, in addition to van der Waals forces between the long hydrocarbon chains.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-chloroundecane. The ¹³C NMR spectrum exhibits distinct chemical shifts characteristic of the different carbon environments within the molecule [4] [5] [6].

The terminal methyl carbon appears at 10-15 ppm, representing the most shielded carbon environment in the molecule [5]. The methylene carbons of the alkyl chain display chemical shifts in the range of 16-25 ppm, with subtle variations depending on their position relative to the chlorine substituent [4] [6]. The carbon atom in the β-position relative to chlorine shows a downfield shift to 32-35 ppm due to the electron-withdrawing effect of the halogen [5]. Most significantly, the carbon bearing the chlorine atom (CH₂Cl) appears at 40-45 ppm, representing the most deshielded carbon in the aliphatic region [5].

Proton Nuclear Magnetic Resonance analysis reveals characteristic splitting patterns and chemical shifts. The terminal methyl protons appear as a triplet at 0.8-1.3 ppm, while the methylene protons throughout the chain display overlapping multiplets in the 1.2-1.8 ppm region [7]. The protons on the carbon bearing chlorine (CH₂Cl) exhibit a characteristic downfield shift and appear as a triplet due to coupling with the adjacent methylene group.

Infrared Spectroscopy

The infrared spectrum of 1-chloroundecane displays several characteristic absorption bands that provide structural confirmation [8] [9] [10]. The carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ region, typical of saturated aliphatic compounds [8] [11]. These include asymmetric and symmetric CH₃ stretching at 2970-2950 cm⁻¹ and 2880-2860 cm⁻¹ respectively, along with CH₂ stretching vibrations at 2935-2915 cm⁻¹ and 2865-2845 cm⁻¹ [11].

The carbon-hydrogen bending vibrations provide additional structural information, with CH₃ bending appearing at 1470-1430 cm⁻¹ and CH₂ scissoring at 1485-1445 cm⁻¹ [8]. A particularly diagnostic feature is the CH₂ wagging vibration of the CH₂Cl group, which appears at 1150-1300 cm⁻¹ [12] [10].

The carbon-chlorine stretching vibration represents the most characteristic feature of alkyl chlorides, appearing at 550-850 cm⁻¹ [10] [13]. For 1-chloroundecane, this absorption typically occurs in the middle portion of this range due to the primary nature of the carbon-chlorine bond. The C-Cl stretch is generally of medium intensity and serves as a definitive identifier for the presence of the halogen substituent.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretch (CH₃) | 2970-2950, 2880-2860 | Strong | Asymmetric, symmetric |

| C-H stretch (CH₂) | 2935-2915, 2865-2845 | Strong | Asymmetric, symmetric |

| C-H bend (CH₃) | 1470-1430 | Medium | Scissoring |

| C-H bend (CH₂) | 1485-1445 | Medium | Scissoring |

| CH₂ wag (CH₂Cl) | 1150-1300 | Medium | Characteristic |

| C-Cl stretch | 550-850 | Medium | Primary alkyl |

Mass Spectrometry

Mass spectrometric analysis of 1-chloroundecane provides molecular weight confirmation and fragmentation pattern information [14] [15] [16]. The molecular ion peaks appear at m/z 192 and 194, corresponding to the ³⁵Cl and ³⁷Cl isotopes respectively, in the characteristic 3:1 ratio reflecting the natural abundance of chlorine isotopes [16].

The fragmentation pattern shows typical behavior for primary alkyl chlorides [15]. The base peak often corresponds to the loss of chlorine (M-35), appearing at m/z 157. Additional significant fragments include the loss of hydrogen chloride (M-36) at m/z 156, and α-cleavage adjacent to the chlorine atom. The long alkyl chain also undergoes sequential loss of CH₂ units, creating a series of peaks separated by 14 mass units [15].

The mass spectrum also displays characteristic fragments from McLafferty rearrangement processes when sufficient chain length allows for hydrogen transfer mechanisms. These rearrangement ions provide additional structural confirmation and help distinguish between positional isomers of chloroundecane [15].

Solubility and Phase Behavior

The solubility characteristics of 1-chloroundecane are governed by its molecular structure, which combines a long hydrophobic alkyl chain with a polar carbon-chlorine bond [17] [18] [19]. These structural features result in distinct solubility patterns depending on the solvent polarity.

Aqueous Solubility

1-chloroundecane exhibits extremely low water solubility, with a calculated log₁₀ water solubility of -4.58 [2]. This corresponds to a water solubility of approximately 2.6 × 10⁻⁵ mol/L or roughly 5 mg/L at room temperature. The poor water solubility arises from the dominance of the hydrophobic eleven-carbon chain, which outweighs any potential solubilization from the polar C-Cl bond [19].

The compound follows the general principle that "like dissolves like," demonstrating immiscibility with water and other highly polar solvents [19]. When mixed with water, 1-chloroundecane forms a separate phase, with the denser organic layer settling below the aqueous phase due to its higher density (0.865 g/mL versus 1.0 g/mL for water).

Organic Solvent Solubility

In contrast to its behavior in water, 1-chloroundecane demonstrates excellent solubility in non-polar and moderately polar organic solvents [18] [19]. The compound is readily soluble in hydrocarbons such as hexane, heptane, and benzene, where the long alkyl chain can interact favorably through van der Waals forces [20] [18].

The octanol-water partition coefficient (log P) of 4.756 indicates high lipophilicity [2]. This value confirms the compound's preference for lipid-like environments and suggests significant bioaccumulation potential if released into biological systems. The high partition coefficient also indicates efficient extraction from aqueous solutions using organic solvents.

Solubility in chlorinated solvents such as dichloromethane and chloroform is particularly favorable due to both the similar polarity and specific dipole-dipole interactions between the C-Cl bonds [20]. The compound also shows good solubility in ethers, reflecting the ability of the ether oxygen to provide weak coordination to the electropositive carbon of the C-Cl bond.

Phase Behavior and Distribution

The phase behavior of 1-chloroundecane in environmental systems is strongly influenced by its physicochemical properties [21]. Due to its high density relative to water, the compound tends to sink below the water table when released into groundwater systems, potentially creating dense non-aqueous phase liquid (DNAPL) contamination [21].

The McGowan volume of 178.090 mL/mol provides insight into the molecular size and packing efficiency [2]. This relatively large molecular volume contributes to the compound's preference for organic phases and its ability to disrupt ordered water structures, further reducing aqueous solubility.

| Solvent Type | Solubility | Comments |

|---|---|---|

| Water | Very poor (log₁₀ = -4.58) | Forms separate phase |

| Hexane | Excellent | Complete miscibility |

| Ethanol | Good | Moderate polarity match |

| Dichloromethane | Excellent | Similar C-Cl interactions |

| Diethyl ether | Good | Weak coordination possible |

Stability and Decomposition Pathways

The thermal and chemical stability of 1-chloroundecane is characteristic of primary alkyl chlorides, with specific degradation pathways influenced by the long carbon chain structure [22] [23] [24].

Thermal Stability

1-chloroundecane demonstrates moderate thermal stability under normal storage and handling conditions. The compound remains stable at room temperature and can withstand moderate heating without significant decomposition [22]. However, elevated temperatures approaching the boiling point (488.51 K) can initiate thermal degradation processes.

Thermal decomposition primarily occurs through elimination reactions that generate hydrogen chloride and the corresponding alkene [23] [25]. The primary thermal degradation pathway involves β-elimination, where a hydrogen atom from the carbon adjacent to the chlorine is eliminated along with the chlorine atom, forming 1-undecene and hydrogen chloride:

C₁₁H₂₃Cl → C₁₁H₂₂ + HCl

The activation energy for this elimination process is consistent with typical primary alkyl halides, requiring temperatures well above normal ambient conditions for significant reaction rates [23]. The long alkyl chain provides additional stability through delocalization of thermal energy across multiple C-C bonds.

Chemical Stability and Reactivity

Under ambient conditions, 1-chloroundecane exhibits good chemical stability toward most common reagents [22]. The primary carbon-chlorine bond is less reactive than secondary or tertiary alkyl halides, providing enhanced stability against nucleophilic substitution reactions.

The compound demonstrates stability toward hydrolysis under neutral conditions, with half-lives measured in years rather than days for aqueous solutions [26]. However, basic conditions can accelerate hydrolysis through nucleophilic attack by hydroxide ions, leading to the formation of 1-undecanol and chloride ions:

C₁₁H₂₃Cl + OH⁻ → C₁₁H₂₃OH + Cl⁻

Oxidative Stability

1-chloroundecane shows good resistance to oxidative degradation under normal atmospheric conditions [22]. The saturated nature of the carbon chain eliminates the possibility of autoxidation reactions that could occur with unsaturated compounds. However, the presence of the electron-withdrawing chlorine atom slightly activates the adjacent carbon toward radical attack.

Strong oxidizing agents can potentially attack the alkyl chain, particularly at the α-position relative to chlorine, where the carbon-hydrogen bonds are somewhat weakened by the inductive effect of the halogen [22]. These reactions typically require harsh conditions and are not significant under normal storage conditions.

Photochemical Stability

The compound demonstrates reasonable stability toward photolytic degradation, as the C-Cl bond in primary alkyl chlorides is not particularly susceptible to direct photolysis [27]. However, in the presence of photosensitizers or under intense UV radiation, homolytic cleavage of the C-Cl bond can occur, generating chlorine radicals and alkyl radicals:

C₁₁H₂₃Cl → C₁₁H₂₃- + Cl-

These radical species can initiate chain reactions leading to complex mixtures of products including hydrocarbons, alcohols, and chlorinated compounds [27].

Environmental Stability

In environmental systems, 1-chloroundecane demonstrates persistence due to its resistance to rapid biodegradation [26]. The long alkyl chain length and terminal chlorine substitution create a recalcitrant structure that many microorganisms cannot readily metabolize. Biodegradation typically occurs slowly through specialized bacterial enzyme systems capable of dehalogenation [26].

The compound's stability in soil and sediment systems is enhanced by strong adsorption to organic matter, reducing bioavailability and slowing degradation processes. The high octanol-water partition coefficient (log P = 4.756) indicates strong partitioning into organic phases, further reducing the rate of aqueous-phase reactions.

| Degradation Process | Conditions | Products | Rate |

|---|---|---|---|

| Thermal elimination | >200°C | 1-undecene + HCl | Moderate |

| Base-catalyzed hydrolysis | OH⁻, elevated T | 1-undecanol + Cl⁻ | Slow |

| Photolysis | UV radiation | Radicals, complex mixture | Very slow |

| Biodegradation | Aerobic, specialized microbes | CO₂, H₂O, Cl⁻ | Very slow |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard